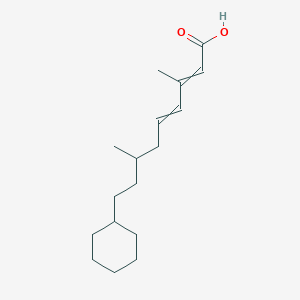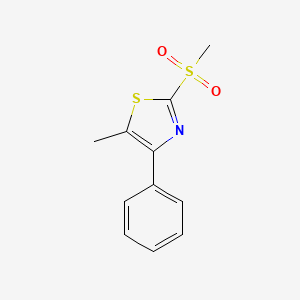![molecular formula C19H15Cl3 B14488199 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene CAS No. 65428-80-0](/img/structure/B14488199.png)
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a trichloromethyl group and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene typically involves the reaction of 2-methylphenyl derivatives with trichloromethyl reagents under controlled conditions. One common method includes the Friedel-Crafts alkylation of naphthalene with 2-methylphenyltrichloromethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trichloromethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in electrophilic reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
- 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate
- 1,1-Dimethyl-3-(2,2,2-trichloro-1-(4-methoxy-2-nitro-phenylamino)-ethyl)-urea
Uniqueness
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
65428-80-0 |
|---|---|
Molecular Formula |
C19H15Cl3 |
Molecular Weight |
349.7 g/mol |
IUPAC Name |
1-[2,2,2-trichloro-1-(2-methylphenyl)ethyl]naphthalene |
InChI |
InChI=1S/C19H15Cl3/c1-13-7-2-4-10-15(13)18(19(20,21)22)17-12-6-9-14-8-3-5-11-16(14)17/h2-12,18H,1H3 |
InChI Key |
IBWHSBCOYQUERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



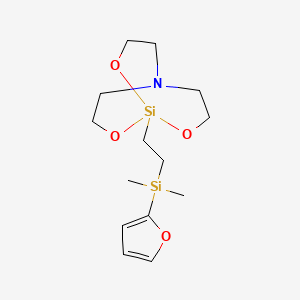
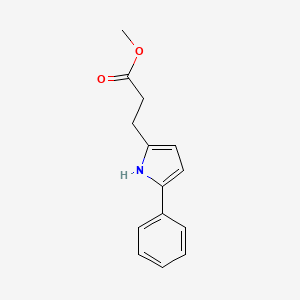
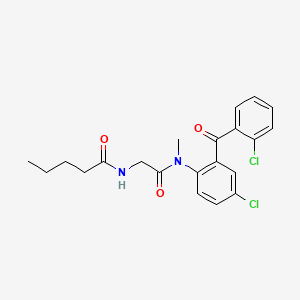
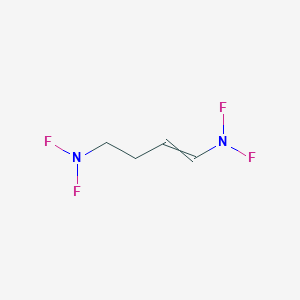
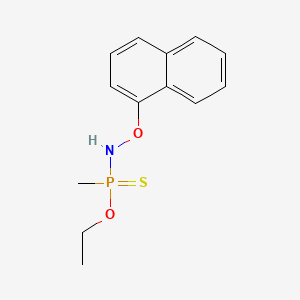
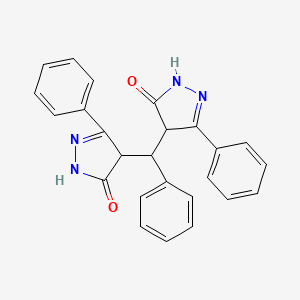
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
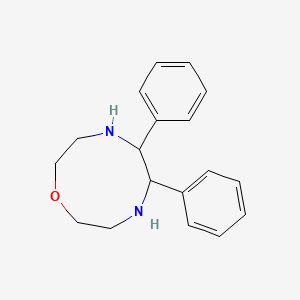
![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)


